molecular formula C15H10O2 B105490 anthracene-9-carboxylic acid CAS No. 723-62-6

anthracene-9-carboxylic acid

Cat. No.: B105490
CAS No.: 723-62-6
M. Wt: 222.24 g/mol
InChI Key: XGWFJBFNAQHLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-anthroic acid is an anthroic acid carrying the carboxy substituent at position 9.

Mechanism of Action

Target of Action

Anthracene-9-carboxylic acid primarily targets chloride transport . It is known to be a Cl- transport inhibitor with a moderate to strong inhibitory action on PKA activated cardiac IcI . This means it can interfere with the movement of chloride ions across cell membranes, which can have significant effects on cellular function.

Mode of Action

The compound interacts with its targets primarily through light-induced electron transfer processes . When exposed to light, this compound can generate stable radicals . These radicals can then interact with other molecules, leading to changes in the physical and chemical properties of the system .

Biochemical Pathways

Its ability to generate stable radicals upon light exposure suggests it may influence pathways related tooptical switching, displays, and other devices . Furthermore, its role as a Cl- transport inhibitor indicates it may impact pathways involving ion transport across cell membranes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its environment and the specific system in which it is used. For instance, in the context of optical devices, the generation of stable radicals can lead to changes in the device’s optical properties . In biological systems, inhibition of Cl- transport can disrupt normal cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s ability to generate stable radicals is dependent on light exposure . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially impact the compound’s behavior and effectiveness.

Properties

IUPAC Name

anthracene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWFJBFNAQHLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16336-69-9 (hydrochloride salt)
Record name 9-Anthroic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7049427
Record name 9-Anthracenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 9-Anthroic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11332
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000022 [mmHg]
Record name 9-Anthroic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11332
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

723-62-6
Record name 9-Anthracenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Anthroic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Anthroic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Anthracenecarboxylic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Anthracenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthracene-9-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-ANTHROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VK69492FV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
anthracene-9-carboxylic acid
Reactant of Route 2
Reactant of Route 2
anthracene-9-carboxylic acid
Reactant of Route 3
Reactant of Route 3
anthracene-9-carboxylic acid
Reactant of Route 4
Reactant of Route 4
anthracene-9-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
anthracene-9-carboxylic acid
Reactant of Route 6
Reactant of Route 6
anthracene-9-carboxylic acid
Customer
Q & A

Q1: How does 9-Anthracenecarboxylic acid affect muscle contraction?

A: 9-Anthracenecarboxylic acid acts as a chloride channel blocker, specifically targeting ClC-1 channels. [, , , ] In skeletal muscle, blocking ClC-1 channels leads to increased excitability of muscle fibers and potentiates muscle contraction, particularly in the presence of elevated potassium levels. [, , ] This effect is dependent on muscle activity and can be reversed by denervation or nerve blocking agents. []

Q2: Can 9-Anthracenecarboxylic acid impact cell volume regulation?

A: Research suggests that 9-Anthracenecarboxylic acid can influence cell volume regulation. Studies on guinea pig jejunal villus enterocytes demonstrated that blocking chloride channels with 9-Anthracenecarboxylic acid prevents corticostatin-induced cell volume reduction. [] This suggests that activation of chloride channels plays a role in mediating cell volume decrease in these cells.

Q3: Does 9-Anthracenecarboxylic acid affect singlet oxygen generation?

A: Yes, when 9-Anthracenecarboxylic acid is complexed with CdTe quantum dots, it acts as a triplet acceptor, facilitating efficient triplet energy transfer (TET). [] This TET process leads to enhanced production of singlet oxygen, with a yield reaching up to 59%. [] This property makes 9-Anthracenecarboxylic acid-CdTe quantum dot complexes promising for applications requiring singlet oxygen generation.

Q4: What is the molecular formula and weight of 9-Anthracenecarboxylic acid?

A4: The molecular formula is C15H10O2, and the molecular weight is 222.24 g/mol.

Q5: Does the position of the carboxylic acid group on the anthracene ring influence the spectral properties?

A: Yes, the position of substitution significantly affects the spectral behavior. For instance, in MALDI-MS analysis, 2-anthracenecarboxylic acid exhibits a higher ratio of negative molecular ion (M-) to deprotonated molecule ([M-H]-) compared to 1- and 9-anthracenecarboxylic acid. []

Q6: How does 9-Anthracenecarboxylic acid behave in different solvent environments?

A: 9-Anthracenecarboxylic acid exhibits solvent-dependent fluorescence behavior. In surfactant solutions, it forms hydrogen-bonded dimers within micelles, leading to a broad fluorescence emission. [] Similar dimer formation is observed in alkylammonium-montmorillonites, indicating its interaction with layered materials. []

Q7: Can 9-Anthracenecarboxylic acid be used to modify carbon nanotubes?

A: Yes, 9-Anthracenecarboxylic acid, along with other carboxyl-functionalized anthracene derivatives, can be used to functionalize single-walled carbon nanotubes (SWCNTs). [] The carboxylic acid group facilitates stable dispersion of SWCNTs in water, making them suitable for applications like conductive thin film fabrication. []

Q8: Does 9-Anthracenecarboxylic acid play a role in photocatalysis?

A: When used as a ligand in titanium-oxo clusters, 9-Anthracenecarboxylic acid contributes to efficient photoelectrocatalytic (PEC) degradation of pollutants like 4-chlorophenol and simultaneous hydrogen generation. [] The presence of anthracene enhances light harvesting and facilitates charge transfer, leading to efficient PEC activity. []

Q9: Have computational methods been used to study 9-Anthracenecarboxylic acid-based systems?

A: Yes, quantum chemical calculations have been employed to understand the mechanism of photodimerization in crystalline 9-Anthracenecarboxylic acid. [] These calculations revealed that the formation of various product configurations during the reaction leads to disorder in the crystalline lattice. []

Q10: How does halogen substitution on the anthracene ring affect the photomechanical properties of 9-Anthracenecarboxylic acid derivatives?

A: Halogen substitution can significantly influence the photomechanical behavior of 9-Anthracenecarboxylic acid-based crystals. Studies combining experimental and computational approaches have shown that the kinetic behavior of these derivatives is not solely determined by monomer-photodimer energetics, suggesting a complex interplay of factors. []

Q11: Can 9-Anthracenecarboxylic acid be used to enhance drug delivery?

A: Dendrimers incorporating 9-Anthracenecarboxylic acid have shown potential in drug delivery by enhancing the solubility of hydrophobic drug molecules. [] The dendrimer acts as a host, forming complexes with the drug, thereby increasing its solubility in aqueous media. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.